molecular formula C9H16O2 B048763 (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol CAS No. 115362-12-4

(-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol

Cat. No.: B048763
CAS No.: 115362-12-4
M. Wt: 156.22 g/mol
InChI Key: JHPCIQWUOSMNLK-IUCAKERBSA-N
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Description

(-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol: is a chiral epoxide compound with a cyclohexyl group attached to the epoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to open the epoxide ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces diols.

Scientific Research Applications

Chemistry: In organic synthesis, (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for the synthesis of chiral drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in medicinal chemistry.

Industry: In the materials science field, this compound can be used in the production of polymers and other materials with specific chiral properties. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

    (±)-2,3-epoxy-3-phenyl-1-propanol: A racemic mixture with a phenyl group instead of a cyclohexyl group.

    ®-2,3-epoxy-3-cyclohexyl-1-propanol: The enantiomer of the compound .

    (S)-2,3-epoxy-3-phenyl-1-propanol: The single enantiomer with a phenyl group.

Uniqueness: (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high enantioselectivity and specific chiral properties.

Properties

IUPAC Name

[(2S,3S)-3-cyclohexyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h7-10H,1-6H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPCIQWUOSMNLK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2[C@@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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